(3-(Ethoxycarbonyl)furan-2-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an ethoxycarbonyl group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)furan-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated furan with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the coupling partner used.
Scientific Research Applications
(3-(Ethoxycarbonyl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)furan-2-yl)boronic acid in various reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The furan ring can also participate in electrophilic aromatic substitution reactions, where the ethoxycarbonyl group acts as an electron-withdrawing group, influencing the reactivity of the furan ring.
Comparison with Similar Compounds
Similar Compounds
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid: Similar structure but with different substitution pattern on the furan ring.
2-Furanylboronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
Uniqueness
(3-(Ethoxycarbonyl)furan-2-yl)boronic acid is unique due to the presence of both the ethoxycarbonyl and boronic acid groups, which provide distinct reactivity and functionalization options. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(3-ethoxycarbonylfuran-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYQRUBUUVKLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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